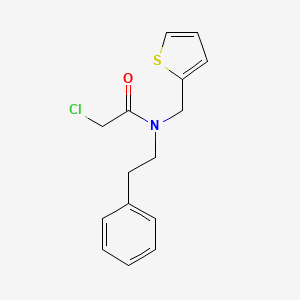

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNOS/c16-11-15(18)17(12-14-7-4-10-19-14)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJHHAGXNUUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CS2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Secondary Amine Formation and Acylation

Synthesis of N-(2-Phenylethyl)-N-(Thiophen-2-Ylmethyl)Amine

The secondary amine intermediate, N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)amine, is typically synthesized through nucleophilic substitution or alkylation. A phase-transfer catalytic (PTC) system, as described in CN101538223A, enables efficient coupling of 2-phenylethylamine with thiophen-2-ylmethyl chloride under mild conditions. Key parameters include:

- Molar ratio : 1:0.8–1.2 (amine to alkylating agent) to minimize byproducts.

- Solvent system : Toluene-water biphasic mixture enhances interfacial reactivity.

- Catalyst : Tetrabutylammonium bromide (TBAB) accelerates alkylation at 30–50°C.

This method achieves >85% conversion, with the organic layer isolated and concentrated for subsequent acylation.

Acylation with Chloroacetyl Chloride

The secondary amine is acylated using chloroacetyl chloride in the presence of a tertiary base. WO1992022522A1 demonstrates that triethylamine (TEA) neutralizes HCl, driving the reaction to completion:

$$

\text{R}1\text{R}2\text{NH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{R}1\text{R}2\text{NCOCH}2\text{Cl} + \text{TEA·HCl}

$$

Conditions :

One-Pot Sequential Alkylation-Acylation

A streamlined one-pot approach circumvents intermediate isolation, reducing processing time. Adapted from CN101538223A, this method involves:

- Alkylation : 2-Phenylethylamine and thiophen-2-ylmethyl chloride react in toluene with KOH and TBAB at 50°C for 4 hours.

- In-situ acylation : Chloroacetyl chloride and TEA are added directly, maintaining pH 8–9.

Advantages :

Alternative Pathways and Comparative Analysis

Reductive Amination

While less common, reductive amination of 2-phenylethylamine with thiophene-2-carbaldehyde using NaBH₃CN in methanol forms the secondary amine. Subsequent acylation follows standard protocols. However, this route suffers from lower yields (65–70%) due to competing imine formation.

Industrial-Scale Considerations

Data Tables

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|

| Two-Step (PTC) | 85 | 95 | TBAB, toluene-H₂O, 50°C | |

| One-Pot | 82 | 96 | KOH, TEA, 30°C | |

| Reductive Amination | 68 | 88 | NaBH₃CN, MeOH |

Table 2: Optimal Reaction Parameters for Acylation

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 0–30°C | Prevents decomposition |

| TEA Equivalents | 1.0–1.2 | Neutralizes HCl effectively |

| Solvent | DCM > toluene | Higher solubility of reagents |

Chemical Reactions Analysis

Structural Analysis

The molecular formula C₁₅H₁₆ClNOS corresponds to a molar mass of 293.8 g/mol . Key structural features include:

-

Acetamide group : A carbonyl group (C=O) bonded to a substituted nitrogen.

-

Chlorine substituent : Positioned at the α-carbon of the acetamide.

-

Phenylethyl group : A benzene ring connected via a two-carbon chain.

-

Thiophen-2-ylmethyl group : A thiophene ring substituted at the 2-position with a methyl group.

These elements confer unique reactivity, particularly in nucleophilic and electrophilic interactions.

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine. For this compound:

-

Reaction :

-

Conditions :

-

Acidic : HCl or H₂SO₄ at elevated temperatures.

-

Basic : NaOH or KOH in aqueous solutions.

-

-

Products :

-

A carboxylic acid (2-chloroacetic acid derivative).

-

A diamine (bearing phenylethyl and thiophen-2-ylmethyl groups).

-

Nucleophilic Substitution of the Chloro Group

The α-chlorine atom is susceptible to nucleophilic attack due to its electrophilicity. Common nucleophiles include hydroxide ions, amines, and thiols:

-

Reaction :

-

Conditions :

-

Polar aprotic solvents (e.g., DMSO, DMF).

-

Temperatures ranging from room temperature to 50°C.

-

-

Products :

-

Hydroxyl-substituted derivatives (e.g., 2-hydroxyacetamide analogs).

-

Amine- or thiol-substituted derivatives (e.g., 2-aminoacetamide analogs).

-

Alkylation Reactions

While less reactive than primary amines, the nitrogen in the acetamide group can undergo alkylation under specific conditions:

-

Reaction :

-

Conditions :

-

Alkyl halides (e.g., methyl iodide).

-

Bases (e.g., K₂CO₃) in polar aprotic solvents.

-

-

Products :

-

N,N-dialkylated acetamide derivatives.

-

Oxidation of the Thiophene Ring

The thiophene moiety can oxidize to form thiophene oxide under mild conditions:

-

Reaction :

-

Conditions :

-

Oxidizing agents (e.g., mCPBA, H₂O₂).

-

Room temperature or slightly elevated temperatures.

-

-

Products :

-

Thiophene oxide derivatives.

-

Solvent and Temperature Effects

-

Hydrolysis : Acidic/basic conditions accelerate cleavage of the amide bond.

-

Nucleophilic substitution : Polar aprotic solvents (e.g., DMF) enhance nucleophilic strength.

-

Oxidation : Mild temperatures (20–50°C) preserve the thiophene oxide structure.

Mechanistic Insights

-

Hydrolysis : The carbonyl oxygen activates the α-carbon for nucleophilic attack, leading to cleavage of the amide bond.

-

Nucleophilic substitution : The α-chlorine undergoes SN2 displacement due to its electrophilic nature.

-

Oxidation : The thiophene ring undergoes electrophilic addition of oxygen, forming a sulfoxide intermediate.

Scientific Research Applications

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl and thiophen-2-ylmethyl groups can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(2-phenylethyl)acetamide: Lacks the thiophen-2-ylmethyl group.

N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the chloro group.

2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the phenylethyl group.

Uniqueness

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups: the chloro group, the phenylethyl group, and the thiophen-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research

Biological Activity

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a phenylethyl moiety, and a thiophen-2-ylmethyl group, which contribute to its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymes : Thiosemicarbazones, structurally related to this compound, have been shown to inhibit enzymes such as cathepsin L, which is involved in cancer progression .

- Induction of Apoptosis : Studies on thiosemicarbazone derivatives indicate that they can induce apoptosis in cancer cells by disrupting mitochondrial function and depleting cellular thiol content .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against various pathogens, suggesting that this compound may possess antimicrobial properties as well .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of findings from relevant studies:

Case Studies

- Cytotoxic Effects on Cancer Cells : A study on thiosemicarbazone derivatives showed that certain compounds induced significant cytotoxicity in K562 leukemia cells. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation . This suggests that this compound could similarly affect cancer cell viability.

- Antimicrobial Properties : Another study highlighted the antibacterial activity of thiosemicarbazone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be developed into effective antimicrobial agents .

- Potential for Drug Development : The structure of this compound aligns with known pharmacophores for anti-cancer and anti-infective agents, making it a candidate for further drug development initiatives aimed at targeting specific diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A general approach involves reacting 2-chloroacetamide derivatives with substituted amines. For example:

- Step 1 : React 2-chloroacetamide with phenethylamine and thiophen-2-ylmethylamine in a polar aprotic solvent (e.g., toluene/water mixture) under reflux conditions (5–7 hours) .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and purify using crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) .

- Key reagents : Sodium azide (NaN₃) may be used for azide intermediates, while POCl₃ facilitates cyclization in related chloroacetamide derivatives .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs:

- Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide group .

- NMR spectroscopy :

- ¹H NMR : Signals for CH₂Cl (~4.0–4.5 ppm), aromatic protons (~6.5–7.5 ppm), and thiophene protons (~6.8–7.2 ppm) .

- ¹³C NMR : Carbonyl carbons (~165–170 ppm) and aromatic carbons (~110–140 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Yield optimization strategies include:

- Solvent selection : Toluene/water mixtures improve solubility of intermediates , while dichloromethane aids in coupling reactions .

- Catalyst use : Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in amide bond formation .

- Temperature control : Reflux conditions (80–100°C) for 5–7 hours balance reactivity and side-product suppression .

- Byproduct management : Column chromatography or selective crystallization (e.g., methanol/acetone mixtures) removes undesired byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in spectral interpretations (e.g., overlapping peaks) are addressed via:

- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to distinguish substituent positions .

- X-ray crystallography : Resolves ambiguity in stereochemistry and confirms intermolecular interactions (e.g., N–H⋯N hydrogen bonds in crystal packing) .

- Computational modeling : Density Functional Theory (DFT) calculations validate experimental NMR chemical shifts and optimize molecular geometry .

Q. How do intermolecular interactions influence the compound’s crystallographic behavior?

Crystal packing is stabilized by:

- Hydrogen bonding : N–H⋯N and N–H⋯O interactions form infinite 1D chains, as seen in analogous acetamide derivatives .

- π-π stacking : Aromatic rings (phenyl/thiophene) contribute to layered structures, affecting solubility and melting points .

- Halogen interactions : Chlorine atoms engage in weak C–H⋯Cl contacts, influencing lattice stability .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, NaN₃) .

- Protective equipment : Gloves and goggles prevent skin/eye contact with corrosive agents (e.g., HCl, triethylamine) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., aqueous NaHCO₃ for HCl quenching) .

Q. How can researchers leverage this compound’s structure for novel applications?

Potential research directions:

- Pharmaceutical analogs : Modify the thiophene or phenethyl groups to mimic bioactive scaffolds (e.g., benzylpenicillin derivatives) .

- Coordination chemistry : Explore metal-ligand interactions using the amide group for catalytic or sensor applications .

- Polymer science : Incorporate into monomers for conductive polymers, leveraging the thiophene moiety’s electronic properties .

Q. What gaps exist in the literature regarding this compound’s physicochemical properties?

Limited data are available on:

- Solubility profiles : Systematic studies in polar/non-polar solvents are needed for formulation research.

- Thermal stability : DSC/TGA analyses under nitrogen/air could clarify decomposition pathways .

- Biological activity : No published data on cytotoxicity or enzyme inhibition; computational docking studies (e.g., AutoDock) may guide target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.